N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3NO4S and its molecular weight is 363.35. The purity is usually 95%.
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Scientific Research Applications
Biochemical Evaluation and Enzyme Inhibition
Sulfonamides, including benzenesulfonamide derivatives, have been extensively studied for their biochemical properties and potential as enzyme inhibitors. For instance, sulfonamides have been identified as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, showcasing their potential in neurological research and treatment strategies related to the kynurenine pathway, which is significant in several neurological disorders (Röver et al., 1997). Such studies underscore the therapeutic potential of sulfonamide derivatives in modulating biochemical pathways.
Photophysical Properties and Photodynamic Therapy
Sulfonamide derivatives have also been reported to possess significant photophysical properties, making them suitable candidates for photodynamic therapy (PDT) applications. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlighted the compounds' good fluorescence properties, high singlet oxygen quantum yield, and photodegradation quantum yield, deeming them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and SAR Study
The molecular structure and spectroscopic characterization of sulfonamide derivatives have been pivotal in understanding their chemical behavior and potential interactions with biological targets. For example, the investigation of sulfamethazine Schiff-base revealed insights into its hydrogen-bond effect, showcasing how such molecular interactions could be harnessed in drug design and development (Mansour & Ghani, 2013).
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4S/c1-9-6-13(10(2)23-9)14(20)8-19-24(21,22)12-5-3-4-11(7-12)15(16,17)18/h3-7,14,19-20H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJLNMXPAPQACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.